molecular formula C8H9NO3S B081120 2-Hydroxyethyl 4-nitrophenyl sulfide CAS No. 13287-76-8

2-Hydroxyethyl 4-nitrophenyl sulfide

Cat. No.: B081120
CAS No.: 13287-76-8
M. Wt: 199.23 g/mol
InChI Key: RVYZERYSWJUUJY-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-nitrophenyl sulfide is an organic compound with the molecular formula C₈H₉NO₃S and a molecular weight of 199.227 g/mol This compound features a nitrophenyl group attached to a thioether linkage, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 4-nitrophenyl sulfide typically involves the reaction of 4-nitrothiophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiophenol on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 4-nitrophenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxyethyl 4-nitrophenyl sulfide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-nitrophenyl sulfide involves its interaction with molecular targets through its nitrophenyl and thioether groups. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Ethanol, 2-[(4-methylphenyl)thio]-
  • Ethanol, 2-[(4-chlorophenyl)thio]-
  • Ethanol, 2-[(4-bromophenyl)thio]-

Comparison: 2-Hydroxyethyl 4-nitrophenyl sulfide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents on the phenyl ring. The nitro group enhances the compound’s ability to participate in redox reactions and increases its potential as a biochemical probe .

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYZERYSWJUUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065398
Record name Ethanol, 2-[(4-nitrophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13287-76-8
Record name 2-[(4-Nitrophenyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13287-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((4-nitrophenyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-nitrophenyl)thio]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(4-nitrophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-nitrobenzenethiol (10 g) was dissolved in methanol (100 ml), 3N sodium hydroxide (32.2 ml) was added to the mixture, and 2-bromoethanol (9.7 g) was added dropwise to the mixture. The mixture was stirred for 1 hour at room temperature, the solvent was removed under reduced pressure, and water was added to the obtained residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was washed with hexane/ethyl acetate, to give 2-[(4-nitrophenyl)sulfanyl]ethanol (10.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two

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